N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a carbamothioyl group, and a nitrobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the carbamothioyl group and the nitrobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the efficiency and outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a probe for studying biological processes or as a precursor for developing bioactive molecules.
Medicine: Researchers may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and carbamothioyl group may play a role in binding to target proteins or enzymes, while the nitrobenzamide moiety could influence the compound’s reactivity and stability. Detailed studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, carbamothioyl compounds, and nitrobenzamides. Examples include:
2,3-Dichloroaniline: A dichloroaniline derivative with different functional groups.
Steviol glycosides: Compounds with a similar structural complexity but different functional groups.
Uniqueness
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring, carbamothioyl group, and nitrobenzamide moiety make it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-3-32-21-12-11-15(13-19(21)28(30)31)22(29)27-24(34)26-17-9-6-7-16(14(17)2)23-25-18-8-4-5-10-20(18)33-23/h4-13H,3H2,1-2H3,(H2,26,27,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDVSWHGMLFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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